2-tert-butyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole
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Overview
Description
2-tert-butyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole ring fused with a pyrazolo[3,4-d]pyrimidine moiety and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactionsKey steps include cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the application of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodiazole and pyrazolo[3,4-d]pyrimidine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
2-tert-butyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.
Benzodiazole derivatives: Compounds with a benzodiazole ring that have diverse applications in medicinal chemistry.
Uniqueness
2-tert-butyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H23N7 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H23N7/c1-20(2,3)19-24-15-7-5-6-8-16(15)27(19)13-10-26(11-13)18-14-9-23-25(4)17(14)21-12-22-18/h5-9,12-13H,10-11H2,1-4H3 |
InChI Key |
NQMBJLQKHAZVDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=NC5=C4C=NN5C |
Origin of Product |
United States |
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